molecular formula C4H2BrF3N2 B2711063 4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE CAS No. 2253632-50-5

4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE

Cat. No.: B2711063
CAS No.: 2253632-50-5
M. Wt: 214.973
InChI Key: SPMOUDITDVWTPU-UHFFFAOYSA-N
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Description

4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 1-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoimidazole with trifluoromethylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Bromo-1-methylimidazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-Chloro-1-(trifluoromethyl)imidazole: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(Trifluoromethyl)imidazole: Lacks the bromine substitution.

Uniqueness: 4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological and chemical properties .

Biological Activity

4-Bromo-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C4H2BrF3N2
  • Molecular Weight : 230.99 g/mol
  • Structural Features : A bromine atom at the 4-position and a trifluoromethyl group at the 1-position of the imidazole ring.

The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological targets and its pharmacokinetic properties.

While specific mechanisms of action for this compound are still under investigation, it is known to act as an enzyme inhibitor and receptor modulator . Imidazole derivatives often interact with various biological targets, affecting multiple biochemical pathways . The compound's unique structure allows for effective interactions with these targets, which may lead to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymatic pathways, which could be beneficial in therapeutic contexts.
  • Antimicrobial Activity : Similar imidazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
  • Antiparasitic Effects : The compound may also exhibit activity against certain parasites, drawing parallels with other imidazole derivatives known for their antiparasitic effects .

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics and activities:

Compound NameStructure FeaturesNotable Biological Activity
2-Bromo-4-(trifluoromethyl)imidazoleSimilar bromine and trifluoromethyl groupsAntimicrobial properties
4-Methyl-1H-imidazoleMethyl group instead of bromineDifferent pharmacological profile
5-Bromo-2-(trifluoromethyl)imidazoleBromine at a different positionPotentially varied enzyme inhibition
4-Fluoro-1H-imidazoleFluoro instead of bromoDifferent electronic properties

This comparison highlights how the unique combination of halogen and trifluoromethyl groups in this compound may enhance its lipophilicity and interaction capabilities compared to other imidazoles.

Case Studies and Research Findings

Recent studies have explored the biological activity of various imidazole derivatives, including those related to this compound:

  • Antimicrobial Studies : Research has shown that certain imidazoles exhibit significant inhibitory activity against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL .
  • Antiparasitic Activity : A study investigated the efficacy of imidazole derivatives against Trichomonas vaginalis, revealing that some compounds had IC50 values significantly lower than metronidazole, indicating enhanced potency against resistant strains .
  • Mechanistic Insights : Investigations into the mechanism of action have revealed that imidazoles can interfere with critical cellular processes such as DNA replication and protein synthesis in microbial cells, which may explain their broad-spectrum antimicrobial effects .

Properties

IUPAC Name

4-bromo-1-(trifluoromethyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-3-1-10(2-9-3)4(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMOUDITDVWTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253632-50-5
Record name 4-bromo-1-(trifluoromethyl)-1H-imidazole
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